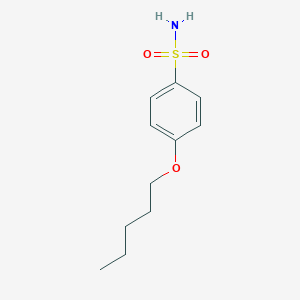

4-(pentyloxy)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pentoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-2-3-4-9-15-10-5-7-11(8-6-10)16(12,13)14/h5-8H,2-4,9H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSAJYVAWXIPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591098 | |

| Record name | 4-(Pentyloxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141-94-2 | |

| Record name | 4-(Pentyloxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Pentyloxy Benzenesulfonamide and Its Derivatives

Established Synthetic Pathways

Established synthetic methodologies for 4-(pentyloxy)benzenesulfonamide primarily involve the construction of the benzenesulfonamide (B165840) core through classical reactions such as sulfonation and condensation. These methods are well-documented and provide reliable routes to the target compound and its analogs.

Sulfonation Approaches

A key strategy for the synthesis of this compound involves the direct sulfonation of pentyloxybenzene. This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the benzene (B151609) ring, which can then be converted to the corresponding sulfonamide. The pentyloxy group is an ortho-, para-directing activator, meaning the sulfonation will predominantly occur at the position para to the ether linkage due to steric hindrance at the ortho positions.

A common method is the chlorosulfonation of pentyloxybenzene. This reaction utilizes chlorosulfonic acid (ClSO₃H) to directly introduce a sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. The reaction with chlorosulfonic acid can be hazardous and may produce different products depending on the temperature. organic-chemistry.org At lower temperatures, the electrophile is believed to be SO₂Cl⁺, which is generated from the self-equilibration of chlorosulfonic acid. organic-chemistry.org The resulting 4-(pentyloxy)benzenesulfonyl chloride is a crucial intermediate that can be readily converted to the sulfonamide. The general mechanism for chlorosulfonation involves the electrophilic attack of the SO₂Cl⁺ on the activated benzene ring of pentyloxybenzene. organic-chemistry.org

Alternatively, pentyloxybenzene can be sulfonated using concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (H₂SO₄/SO₃) to yield 4-(pentyloxy)benzenesulfonic acid. rsc.org The active electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. sci-hub.selibretexts.org The resulting sulfonic acid can then be converted to the sulfonyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.org This two-step approach, while longer, can sometimes offer better control and avoid the harsh conditions of direct chlorosulfonation.

The general scheme for obtaining 4-(pentyloxy)benzenesulfonyl chloride, a precursor to the target sulfonamide, is presented below.

General Reaction Scheme for Sulfonation Approach

Pentyloxybenzene reacts with a sulfonating agent (e.g., Chlorosulfonic acid) to form 4-(pentyloxy)benzenesulfonyl chloride.

| Reactant | Reagent | Product |

| Pentyloxybenzene | Chlorosulfonic acid (ClSO₃H) | 4-(pentyloxy)benzenesulfonyl chloride |

| Pentyloxybenzene | 1. Fuming Sulfuric Acid (H₂SO₄/SO₃) 2. Thionyl Chloride (SOCl₂) | 4-(pentyloxy)benzenesulfonyl chloride |

Condensation Reactions

The most direct and widely used method to form the sulfonamide bond is through a condensation reaction. This typically involves the reaction of a 4-(pentyloxy)benzenesulfonyl derivative, most commonly 4-(pentyloxy)benzenesulfonyl chloride, with ammonia (B1221849) or a primary or secondary amine. sci-hub.se This nucleophilic acyl substitution reaction proceeds readily to afford the corresponding sulfonamide.

For the synthesis of the parent compound, this compound, 4-(pentyloxy)benzenesulfonyl chloride is treated with aqueous or anhydrous ammonia. The reaction is typically carried out in a suitable solvent and often in the presence of a base to neutralize the hydrochloric acid byproduct.

To synthesize N-substituted derivatives of this compound, the sulfonyl chloride is reacted with a primary or secondary amine. This approach allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, enabling the creation of a library of derivatives. The reaction conditions are generally mild and the yields are often high.

The following table summarizes the condensation reaction to form this compound and its N-substituted derivatives.

Table of Condensation Reactions

| Electrophile | Nucleophile | Product |

|---|---|---|

| 4-(pentyloxy)benzenesulfonyl chloride | Ammonia (NH₃) | This compound |

| 4-(pentyloxy)benzenesulfonyl chloride | Primary Amine (R-NH₂) | N-Alkyl/Aryl-4-(pentyloxy)benzenesulfonamide |

Azo Coupling Reactions

Azo coupling reactions are used to synthesize derivatives of this compound that contain an azo linkage (-N=N-). These compounds are often colored and have applications as dyes and pigments. wikipedia.org The synthesis starts with an aromatic amine, such as a derivative of sulfanilamide (B372717) (4-aminobenzenesulfonamide). ekb.egresearchgate.netunb.ca

The first step is the diazotization of the primary aromatic amine. The amine is treated with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), to form a diazonium salt. wikipedia.orgunb.ca

The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. wikipedia.orgglobalscientificjournal.com For the synthesis of this compound derivatives, one could envision starting with 4-aminobenzenesulfonamide, diazotizing it, and then coupling it with pentyloxybenzene. However, a more common approach involves using a pre-formed sulfonamide that contains a reactive aromatic ring for coupling. For instance, a derivative of this compound with an activating group could serve as the coupling partner for a diazonium salt.

The table below outlines the general steps for synthesizing an azo derivative of a benzenesulfonamide.

General Scheme for Azo Coupling Reaction

| Step | Reactants | Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Diazotization | 4-Aminobenzenesulfonamide, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0-5 °C | 4-Sulfonamidobenzenediazonium chloride |

Advanced Synthetic Strategies

More sophisticated methods have been developed to synthesize specific stereoisomers of sulfonamide derivatives and to create novel molecular scaffolds for various applications, including drug discovery.

Stereoselective Synthesis Approaches

The development of stereoselective methods for the synthesis of sulfonamides is of great importance, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired therapeutic effect. nih.gov Chiral auxiliaries are frequently employed to control the stereochemical outcome of a reaction. nih.govresearchgate.netwikipedia.org

One common strategy involves the use of a chiral auxiliary attached to the nitrogen atom of the sulfonamide. This chiral group directs the approach of a reactant to a prochiral center in the molecule, leading to the preferential formation of one stereoisomer. After the desired stereocenter is created, the chiral auxiliary can be removed. Common chiral auxiliaries include derivatives of amino alcohols like pseudoephedrine, or commercially available oxazolidinones. wikipedia.org

Another approach is the addition of sulfonyl anions to chiral N-sulfinyl imines. acs.orgacs.org In this method, a chiral sulfinyl group is attached to the imine nitrogen. The addition of a lithiated sulfone or sulfonamide proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The sulfinyl group can be subsequently removed to yield the chiral β-amino sulfone or sulfonamide. This method has been shown to be effective for the synthesis of both β-substituted and α,β-disubstituted β-amino sulfonamides with excellent stereocontrol. acs.orgacs.org

The following table provides an overview of some stereoselective synthesis approaches applicable to sulfonamide derivatives.

Table of Stereoselective Synthesis Approaches

| Method | Key Reagents/Features | Outcome |

|---|---|---|

| Chiral Auxiliary (e.g., oxazolidinone) | Attachment of a chiral auxiliary to the sulfonamide nitrogen, followed by a stereoselective reaction (e.g., alkylation) and subsequent removal of the auxiliary. | Enantiomerically enriched N-substituted sulfonamides. |

| Chiral N-Sulfinyl Imine Chemistry | Addition of a sulfonyl anion to a chiral N-sulfinyl imine. acs.orgacs.org | Highly stereoselective synthesis of β-amino sulfonamides. acs.orgacs.org |

Scaffold Evolution and Hybridization Techniques

Scaffold evolution and hybridization are powerful strategies in medicinal chemistry to design and synthesize new molecules with improved properties by combining structural motifs from different known active compounds. dergipark.org.trnih.gov The benzenesulfonamide scaffold is a versatile building block in this regard. nih.govresearchgate.netresearchgate.net

Scaffold evolution involves the systematic modification of a core structure to explore new chemical space and identify novel derivatives with enhanced activity or selectivity. For benzenesulfonamides, this could involve, for example, the replacement of the phenyl ring with a different heterocyclic system or the introduction of various substituents on the aromatic ring or the sulfonamide nitrogen.

Molecular hybridization involves the covalent linking of two or more pharmacophores (active structural units) to create a single hybrid molecule. dergipark.org.tr This approach aims to combine the biological activities of the individual components or to create a molecule with a new, synergistic effect. For instance, the this compound moiety could be hybridized with other biologically active scaffolds such as benzothiazole, benzimidazole, or thiazolidinone to generate novel compounds with potential applications in various therapeutic areas. rsc.orgdergipark.org.trnih.gov

The synthesis of these hybrid molecules often involves multi-step reaction sequences, utilizing a combination of the fundamental reactions described in the previous sections, along with other coupling reactions and functional group transformations.

Examples of Hybridization Strategies

| Sulfonamide Core | Hybridized Scaffold | Resulting Hybrid Molecule Class | Potential Application Area |

|---|---|---|---|

| Benzenesulfonamide | Benzothiazole | Benzothiazole-sulfonamide hybrids dergipark.org.tr | Medicinal Chemistry |

| Benzenesulfonamide | Benzimidazole | Benzimidazole-sulfonyl hybrids nih.gov | Medicinal Chemistry |

Enzyme Inhibition Studies of 4 Pentyloxy Benzenesulfonamide and Analogues

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental biological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. acs.orgmdpi.com The sulfonamide group (R-SO₂NH₂) is a classic and highly effective zinc-binding group (ZBG) utilized in the design of CA inhibitors (CAIs). nih.gov Benzenesulfonamides, in particular, are among the most extensively studied classes of CAIs. nih.gov The inhibitory mechanism of primary sulfonamides involves the deprotonated sulfonamide anion (R-SO₂NH⁻) coordinating directly to the Zn(II) ion within the enzyme's active site, displacing a water molecule or a hydroxide (B78521) ion. acs.orgnih.gov The potency and isoform selectivity of these inhibitors are significantly influenced by the "tail" of the molecule—the part of the structure not directly involved in zinc binding—which can form additional interactions with amino acid residues in and around the active site cavity. nih.gov

Human CA Isoforms (hCA I, II, VII, IX, XII)

The compound 4-(pentyloxy)benzenesulfonamide and its analogues have been evaluated for their inhibitory activity against various human (h) CA isoforms, which are implicated in a range of physiological and pathological conditions, including glaucoma, epilepsy, and cancer. nih.gov The cytosolic isoforms hCA I and hCA II are widespread, while hCA IX and XII are tumor-associated and linked to hypoxia in cancer cells. nih.govpatsnap.comnih.gov The brain-associated hCA VII is a target for managing neuropathic pain. nih.gov

Studies on benzenesulfonamide (B165840) derivatives show varied inhibition profiles across these isoforms. For instance, a series of novel benzenesulfonamides synthesized via click chemistry demonstrated moderate inhibition against the cytosolic isoforms hCA I and hCA II, with inhibition constants (Kᵢ) in the range of 41.5-1500 nM and 30.1-755 nM, respectively. nih.gov However, these same compounds showed potent, low nanomolar to subnanomolar inhibition of the tumor-associated isoforms hCA IX (Kᵢ = 1.5-38.9 nM) and hCA XII (Kᵢ = 0.8-12.4 nM). nih.gov This highlights a common strategy in CAI design: modifying the sulfonamide tail to achieve selectivity for disease-relevant isoforms over the ubiquitous cytosolic ones. nih.gov

Similarly, 4-(pyrazolyl)benzenesulfonamide urea (B33335) analogues have shown promising inhibitory activity against hCA IX and hCA XII, with Kᵢ values in the low nanomolar range (15.9–67.6 nM for hCA IX and 16.7–65.7 nM for hCA XII). nih.gov Analogues designed as selective hCA VII inhibitors, such as certain 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides, have also been developed, with some exhibiting subnanomolar Kᵢ values and high selectivity over hCA I and II. nih.gov The affinity of various Cl-benzenesulfonamide-bearing drugs has been tested across twelve hCA isoforms, revealing that even minor structural changes can significantly alter affinity and selectivity. plos.org For example, chlorthalidone, an antihypertensive drug, showed high affinity (Kᵢ = 12-43 nM) for hCA II, VII, IX, XII, XIII, and XIV. plos.org

Inhibition of Human Carbonic Anhydrase Isoforms by Benzenesulfonamide Analogues

| Compound Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA VII (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |

|---|---|---|---|---|---|---|

| Click-chemistry benzenesulfonamides | 41.5 - 1500 nM | 30.1 - 755 nM | Data Not Available | 1.5 - 38.9 nM | 0.8 - 12.4 nM | nih.gov |

| 4-(Pyrazolyl)benzenesulfonamide ureas | Data Not Available | Data Not Available | Data Not Available | 15.9 - 67.6 nM | 16.7 - 65.7 nM | nih.gov |

| 4-Guanidinobenzenesulfonamides | >10000 nM (for selective compounds) | 101.4 - >10000 nM | 0.5 - 35.6 nM | Data Not Available | Data Not Available | nih.gov |

| Chlorthalidone | Data Not Available | 12 - 43 nM | 12 - 43 nM | 12 - 43 nM | 12 - 43 nM | plos.org |

Bacterial and Fungal CA Inhibition

Carbonic anhydrases are also present in pathogenic bacteria and fungi, where they are essential for metabolism, growth, and virulence, making them a novel target for anti-infective agents. nih.govnih.gov Benzenesulfonamide-based inhibitors have been investigated for their activity against these microbial CAs. The primary advantage of targeting microbial CAs is the potential for selective inhibition, as these enzymes often belong to different classes (e.g., β-CAs and γ-CAs) than the α-class CAs found in humans. nih.govnih.gov

A study on benzenesulfonamides incorporating selenazole moieties showed effective inhibition against CAs from several bacterial pathogens, including Helicobacter pylori, Vibrio cholerae, and Burkholderia pseudomallei. nih.gov The inhibition constants for these compounds were in the low micromolar to submicromolar range, indicating their potential as leads for new antibacterial drugs. nih.gov Similarly, benzenesulfonamide analogues have been tested against β-CAs from pathogenic fungi like Cryptococcus neoformans and Candida glabrata. nih.gov Many of these compounds displayed potent, low-nanomolar inhibition against the fungal enzymes while showing much weaker inhibition of the ubiquitous human isoforms hCA I and II, demonstrating a favorable selectivity profile. nih.gov Certain hybrid molecules of benzenesulfonamides have also shown the ability to inhibit the growth of yeasts such as Saccharomyces cerevisiae and Cryptococcus neoformans. nih.gov

Inhibition of Microbial Carbonic Anhydrases by Benzenesulfonamide Analogues

| Organism | CA Class | Inhibitor Class | Inhibition Potency (Kᵢ) | Reference |

|---|---|---|---|---|

| Cryptococcus neoformans (Can2) | β-CA | Benzenesulfonamides with nitrogenous bases | Low nanomolar (<100 nM) | nih.gov |

| Candida glabrata (CgNce103) | β-CA | Benzenesulfonamides with nitrogenous bases | Low nanomolar (<100 nM) | nih.gov |

| Malassezia globosa (MgCA) | β-CA | Benzenesulfonamides with nitrogenous bases | 138.8 - 5601.5 nM | nih.gov |

| Vibrio cholerae, Helicobacter pylori, etc. | α, β, γ-CAs | Benzenesulfonamides with selenazoles | Low micromolar to submicromolar | nih.gov |

Zinc-Binding Group Interactions in CA Active Sites

The inhibitory action of this compound and related compounds is fundamentally dependent on the interaction between the sulfonamide group and the zinc ion in the CA active site. acs.org X-ray crystallography studies provide definitive evidence of this binding mode. For example, the crystal structure of human carbonic anhydrase II (hCA II) in complex with this compound (PDB code: 6sbm) clearly shows the sulfonamide moiety bound to the catalytic zinc ion. nih.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is inducible and is upregulated at sites of inflammation. nih.govyoutube.com The therapeutic anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are attributed to the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of COX-1. youtube.com

COX-1 and COX-2 Selectivity Profiling

The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to create safer anti-inflammatory agents. wikipedia.org Structural studies revealed that the active site of COX-2 has a larger, more accommodating binding pocket compared to COX-1. youtube.com This difference has been exploited by designing inhibitors with bulky side groups that can fit into the COX-2 active site but not the COX-1 site. youtube.com The benzenesulfonamide moiety is a key pharmacophore present in several selective COX-2 inhibitors, such as celecoxib. mdpi.com Extensive research has shown that having two aromatic rings connected by a central ring, with one of the aryl rings bearing a para-sulfonamide or sulfone group, is a crucial determinant for COX-2 selectivity. mdpi.com

Analogues of this compound have been investigated as COX inhibitors. For instance, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. nih.gov This research led to the identification of potent and highly selective COX-2 inhibitors. nih.gov Similarly, other studies on quinazolinone derivatives incorporating a p-benzenesulfonamide moiety have reported significant and selective COX-2 inhibitory activity, with some compounds showing IC₅₀ values in the low micromolar range, comparable to the reference drug celecoxib. mdpi.comresearchgate.net

COX-1/COX-2 Inhibition by Benzenesulfonamide-Containing Analogues

| Compound Class | COX-1 Inhibition (IC₅₀) | COX-2 Inhibition (IC₅₀) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Thiazolidinone derivatives | >100 µM | 1.9 - 2.3 µM | >43 - >52 | nih.gov |

| Quinazolinone-sulfonamide (Compound 1c) | Not Determined | 47.1% inhibition at 20 µM | Not Determined | mdpi.com |

| Celecoxib (Reference) | 15 µM | 0.04 µM | 375 | researchgate.net |

| Rofecoxib (Reference) | >1000 µM | 0.18 µM | >5555 | researchgate.net |

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway in bacteria and some lower eukaryotes. wikipedia.orgnih.gov This pathway is absent in humans, who obtain folate from their diet, making DHPS an excellent target for selective antimicrobial agents. patsnap.comwikipedia.org The sulfonamide class of drugs were the first synthetic antibiotics and function as competitive inhibitors of DHPS. nih.gov They are structural analogues of the natural substrate, para-aminobenzoic acid (pABA). patsnap.comwikipedia.org

By mimicking pABA, sulfonamides like this compound bind to the pABA-binding site of the DHPS enzyme. patsnap.comnih.gov This competitive inhibition prevents the condensation of pABA with dihydropterin pyrophosphate, a crucial step in the synthesis of dihydropteroate, which is a precursor to folic acid. wikipedia.org The depletion of folic acid prevents the synthesis of nucleic acids (DNA and RNA), thereby halting bacterial growth and division, which results in a bacteriostatic effect. wikipedia.org While resistance has become a significant issue, DHPS remains a validated and important drug target. nih.govnih.gov Studies on novel sulfonamide derivatives continue, with some N-sulfonamide 2-pyridones showing potent dual inhibition of DHPS and dihydrofolate reductase (DHFR), with IC₅₀ values against DHPS in the low microgram per milliliter range. acs.orgnih.gov

Inhibition of Dihydropteroate Synthase (DHPS) by Sulfonamide Analogues

| Compound | Enzyme Source | Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| N-sulfonamide 2-pyridone (Compound 11a) | Not Specified | 2.76 µg/mL | acs.orgnih.gov |

| Pterin-based inhibitor (Compound 2) | Bacillus anthracis DHPS | 19.8 µM | nih.gov |

| Pterin-based inhibitor (Compound 4) | Bacillus anthracis DHPS | 19.3 µM | nih.gov |

Glyoxalase I (Glx-I) Inhibition

The glyoxalase system, particularly Glyoxalase I (Glx-I), is a crucial cellular defense mechanism that detoxifies harmful metabolites like methylglyoxal (B44143) (MG). In cancerous cells, Glx-I is often overexpressed, making it a significant target for cancer therapy. Inhibition of Glx-I leads to an accumulation of cytotoxic MG, which can induce apoptosis in cancer cells.

In the pursuit of novel Glx-I inhibitors, a series of 1,4-benzenesulfonamide derivatives have been designed and evaluated. A study focused on structural analogues of a benzenesulfonamide lead compound (with an IC₅₀ value of 3.65 μM) led to the identification of several potent inhibitors. Notably, compounds featuring an azo linkage to the benzenesulfonamide core demonstrated significant Glx-I inhibitory activity.

Among the synthesized analogues, (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide emerged as particularly potent inhibitors of human Glx-I, with IC₅₀ values of 0.39 μM and 1.36 µM, respectively. These findings underscore the potential of the benzenesulfonamide scaffold in developing effective anticancer agents targeting Glx-I.

Table 1: Glyoxalase I (Glx-I) Inhibition by Benzenesulfonamide Analogues

| Compound | IC₅₀ (µM) |

|---|---|

| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid | 0.39 |

| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide | 1.36 |

| Analogue with 5-amino-2-naphthalenol moiety (Compound 16) | 8.61 |

| Analogue with naphthalene (B1677914) moiety (Compound 17) | 5.30 |

Protein Tyrosine Phosphatase-1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase-1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. Inhibition of PTP1B can enhance insulin sensitivity and improve glucose homeostasis.

Research into PTP1B inhibitors has explored various chemical structures, including benzoylsulfonamide derivatives. A study identified a novel series of these derivatives with potent and selective PTP1B inhibitory activity. One of the most promising compounds from this series was 4-(biphenyl-4-ylmethylsulfanylmethyl)-N-(hexane-1-sulfonyl)benzamide (compound 18K), which exhibited a potent IC₅₀ value of 0.25 µM against PTP1B. This compound was found to be a non-competitive, allosteric inhibitor, suggesting a novel mechanism of action.

Table 2: Protein Tyrosine Phosphatase-1B (PTP1B) Inhibition by a Benzenesulfonamide Analogue

| Compound | IC₅₀ (µM) |

|---|

HIV-1 Capsid Protein Inhibition

The HIV-1 capsid protein (CA) is a critical component of the virus, playing essential roles in both the early and late stages of the viral life cycle. This makes it an attractive target for the development of novel antiretroviral drugs. Several small molecules have been identified that target the CA protein, interfering with its assembly or stability.

In this context, researchers have designed and synthesized benzenesulfonamide-containing phenylalanine derivatives as HIV-1 capsid inhibitors. These compounds were developed through structural modifications of the known inhibitor PF-74. Structure-activity relationship studies revealed that a number of these new derivatives displayed moderate to excellent antiviral activities.

One of the most potent compounds identified was compound 11l , a phenylalanine derivative with a piperazinone moiety, which demonstrated an anti-HIV-1 activity 5.78-fold better than PF-74. This compound also showed significant activity against HIV-2. These findings highlight the potential of benzenesulfonamide-based structures in the development of new and effective HIV capsid inhibitors.

Table 3: Anti-HIV-1 Activity of Benzenesulfonamide-Containing Analogues

| Compound | Anti-HIV-1 NL4-3 Activity (EC₅₀, µM) |

|---|---|

| Compound 11l | 0.26 |

| PF-74 (Reference) | 1.5 |

Other Enzyme Targets (e.g., α-glucosidase, Lipoxygenase, Cysteine Protease)

The versatile benzenesulfonamide scaffold has also been investigated for its inhibitory potential against a range of other enzymes.

α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes, as its inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels. A study on new phthalimide-benzenesulfonamide hybrids revealed that most of the synthesized compounds exhibited promising α-glucosidase inhibitory activity. The most potent among them, compound 4m , which contains a 4-phenylpiperazine and a 4-methylphenyl ring, showed an IC₅₀ value of 52.2 ± 0.1 μM, making it nearly 14.5-fold more active than the standard drug acarbose.

Table 4: α-Glucosidase Inhibition by a Phthalimide-Benzenesulfonamide Hybrid

| Compound | IC₅₀ (µM) |

|---|---|

| Compound 4m | 52.2 ± 0.1 |

| Acarbose (Standard) | 750.0 ± 10.0 |

Lipoxygenase: Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Thus, inhibiting these enzymes is a potential strategy for treating inflammatory conditions. A study on N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides identified compounds with notable lipoxygenase inhibitory potential. Specifically, N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) and N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e) showed IC₅₀ values of 85.79 ± 0.48 µM and 89.32 ± 0.34 µM, respectively.

Table 5: Lipoxygenase Inhibition by Benzenesulfonamide Analogues

| Compound | IC₅₀ (µM) |

|---|---|

| N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) | 85.79 ± 0.48 |

| N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e) | 89.32 ± 0.34 |

Cysteine Protease: Cysteine proteases are implicated in a variety of diseases, and their inhibition is a field of active research. While specific inhibitory data for close analogues of this compound against cysteine proteases is not readily available, sulfonamide-based compounds are recognized as a class of cysteine protease inhibitors. Further research is needed to elucidate the specific activity of alkoxy-substituted benzenesulfonamides against these enzymes.

Structure Activity Relationship Sar and Structural Optimization

Elucidation of Key Structural Features for Biological Activity

The biological activity of benzenesulfonamide (B165840) derivatives, including 4-(pentyloxy)benzenesulfonamide, is dictated by a combination of three core structural components: the central phenyl ring, the sulfonamide group (-SO₂NH₂), and the substituent at the para-position (the pentyloxy group).

The Sulfonamide Group: This functional group is a critical pharmacophore, particularly for inhibiting metalloenzymes like carbonic anhydrases (CAs). rsc.org The nitrogen atom of the sulfonamide coordinates to the zinc ion located deep within the enzyme's active site. tandfonline.com This interaction is fundamental to the inhibitory activity of many sulfonamide-based drugs.

The Phenyl Ring: The central aromatic ring acts as a scaffold, correctly orienting the sulfonamide group for interaction with the target enzyme. It also provides a platform for substituents that can modulate the compound's physicochemical properties and selectivity. tandfonline.com Docking studies on various benzenesulfonamides reveal that this ring often engages in π–π stacking interactions with aromatic amino acid residues, such as tyrosine, in the active site, further stabilizing the inhibitor-enzyme complex. tandfonline.com

The 4-Pentyloxy Group: The substituent at the para-position, known as the "tail," plays a crucial role in determining the potency and isoform selectivity of the inhibitor. nih.gov The nature of this tail influences how the molecule interacts with regions at the entrance of the active site cavity. tandfonline.com In this compound, the five-carbon pentyloxy chain is a lipophilic tail that can engage in hydrophobic interactions with nonpolar amino acid residues lining the active site. The length and composition of this alkoxy chain are key determinants of binding affinity. nih.govnih.gov

Impact of Substituent Modifications on Potency and Selectivity

Systematic modification of the benzenesulfonamide scaffold provides critical insights into SAR, allowing for the fine-tuning of potency and selectivity.

The "tail" portion of the molecule, represented by the pentyloxy group in this compound, is a primary target for modification. The length of the alkoxy chain has been shown to markedly influence potency in various compound series. nih.govnih.govresearchgate.netugent.be For instance, in one study on nitazene (B13437292) opioids, an ethoxy chain (-OCH₂CH₃) resulted in the highest potency, while longer chains like butoxy were less potent. nih.gov This suggests that an optimal length exists for fitting into the specific hydrophobic pocket of a target receptor. The pentyloxy group, with its five-carbon chain, provides significant lipophilicity, which can enhance binding to hydrophobic pockets but may also impact solubility.

Furthermore, modifications to the phenyl ring itself, such as the introduction of electron-donating or electron-withdrawing groups, can alter the electronic properties of the sulfonamide group and the entire molecule, thereby affecting binding affinity. nih.gov Studies on Keap1-Nrf2 protein-protein interaction inhibitors showed that electron-donating groups like 4-methyl and 4-methoxy on the benzenesulfonyl moiety resulted in better inhibitory activity compared to electron-withdrawing groups like 4-fluoro. nih.gov

The table below illustrates how different substituents on the benzenesulfonamide core can affect inhibitory activity against various carbonic anhydrase (CA) isoforms, a common target for this class of compounds.

| Compound/Substituent | Target | Activity (IC₅₀ or Kᵢ) | Selectivity Profile |

| Benzenesulfonamide Analog 1 | CA IX | Kᵢ = 25.04 nM | Potent against CA IX, comparable to Acetazolamide. rsc.org |

| Benzenesulfonamide Analog 2 | CA IX | IC₅₀ = 0.48 nM | Potent and highly selective for CA IX over CA I and CA II. nih.gov |

| 4-Methylbenzenesulfonamide derivative | Keap1-Nrf2 | IC₅₀ = 0.45 µM | Potent inhibitor. nih.gov |

| 4-Methoxybenzenesulfonamide derivative | Keap1-Nrf2 | IC₅₀ = 0.79 µM | Potent inhibitor. nih.gov |

| 4-Fluorobenzenesulfonamide derivative | Keap1-Nrf2 | IC₅₀ = ~2.4 µM | Less potent than analogs with electron-donating groups. nih.gov |

This table is illustrative and compiles data from various benzenesulfonamide series to show general SAR trends.

Conformational Flexibility and Rigidity Studies

The three-dimensional conformation of a molecule is crucial for its ability to bind to a biological target. The pentyloxy chain of this compound is flexible, with multiple rotatable bonds. This flexibility allows the tail to adopt various conformations to fit within the binding pocket of an enzyme. However, high flexibility can also be entropically unfavorable upon binding.

To address this, medicinal chemists often introduce conformational constraints to lock the molecule into a more rigid, bioactive conformation. This can be achieved by incorporating cyclic structures. For example, studies on benzenesulfonamide derivatives targeting Vibrio cholerae CAs explored replacing flexible alkyl/aryl amines with more rigid imidazolidinone structures. tandfonline.com This strategy led to highly potent and selective inhibitors, demonstrating that restricting conformational freedom can enhance binding affinity by pre-organizing the molecule for optimal interaction with its target. tandfonline.com While specific crystallographic or NMR studies on this compound are not widely published, the principles derived from related structures highlight the importance of conformational analysis in inhibitor design.

Lead Compound Identification and Optimization Strategies

The process of drug discovery often begins with a "lead compound," a molecule that shows promising activity but requires modification to improve its properties. Benzenesulfonamides are frequently identified as lead compounds through screening campaigns. nih.govdrugbank.com

Optimization strategies for a lead compound like a simple 4-alkoxybenzenesulfonamide would typically involve:

Varying the Alkoxy Chain: Synthesizing analogs with shorter and longer alkyl chains (e.g., methoxy, ethoxy, hexyloxy) to determine the optimal length for hydrophobic interactions. nih.govnih.gov Branching or introducing cyclic structures into the chain could also be explored.

Modifying the Phenyl Ring: Introducing various substituents onto the phenyl ring to probe for additional interactions and modulate electronic properties.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties but may improve potency or pharmacokinetics. For instance, the sulfonamide group might be replaced by a hydroxamate in other contexts, or the phenyl ring could be replaced by a different heterocyclic ring. nih.gov

One study started with a lead compound identified through virtual screening and synthesized a series of novel heterocyclic substituted benzenesulfonamides. nih.govdrugbank.com This led to the discovery of a compound that was 40-fold more potent against CA IX than the original lead, showcasing a successful lead optimization campaign. nih.gov

Stereochemical Influences on Activity

Stereochemistry can play a profound role in the biological activity of drugs. While this compound itself is an achiral molecule, the introduction of chiral centers into its derivatives can lead to enantiomers with significantly different potencies and selectivities.

For example, if a chiral center were introduced into the pentyloxy tail (e.g., by branching) or by adding a chiral substituent elsewhere on the scaffold, the resulting (R)- and (S)-enantiomers would interact differently with the chiral environment of a protein's active site. In the development of other benzenesulfonamide-based inhibitors, it has been observed that one enantiomer can be significantly more potent than the other. This difference arises because only one enantiomer can achieve the optimal three-dimensional orientation required for key binding interactions with the target protein. Therefore, in the optimization of any derivative of this compound that incorporates chirality, the separation and individual testing of enantiomers would be a critical step.

Computational Chemistry and Molecular Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. capes.gov.br For benzenesulfonamide (B165840) derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their inhibitory potency against various enzyme targets, most notably carbonic anhydrases. nih.govrsc.org

In a typical QSAR study involving benzenesulfonamide analogs, a series of compounds with varying substituents on the benzene (B151609) ring and the sulfonamide group would be synthesized and their biological activity, such as the inhibition constant (Kᵢ) against a target enzyme, would be determined. nih.govnih.gov Subsequently, a wide range of molecular descriptors for each compound are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties.

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then employed to build a model that links these descriptors to the observed biological activity. frontiersin.orgnih.gov For instance, a hypothetical QSAR model for a series of 4-alkoxybenzenesulfonamides might reveal that increasing the length of the alkoxy chain positively correlates with inhibitory activity up to a certain point, after which steric hindrance may lead to a decrease in potency. The model could also indicate the importance of the sulfonamide group for binding to the target, a common feature for carbonic anhydrase inhibitors. nih.govmdpi.com

Table 1: Hypothetical QSAR Descriptors for a Series of 4-Alkoxybenzenesulfonamides

| Compound | Alkoxy Group | logP | Molecular Weight | Polar Surface Area (Ų) | Predicted IC₅₀ (nM) |

| Analog 1 | Methoxy | 1.8 | 201.24 | 68.45 | 150 |

| Analog 2 | Ethoxy | 2.3 | 215.27 | 68.45 | 110 |

| Analog 3 | Propoxy | 2.8 | 229.30 | 68.45 | 85 |

| Analog 4 | Butoxy | 3.3 | 243.33 | 68.45 | 70 |

| 4-(pentyloxy)benzenesulfonamide | Pentyloxy | 3.8 | 257.35 | 68.45 | 60 |

Note: The data in this table is illustrative and based on general principles of QSAR for this class of compounds, not from a specific study on this compound.

Pharmacophore Generation and Refinement

Pharmacophore modeling is another crucial computational tool that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.govresearchgate.net For a series of active compounds like benzenesulfonamide inhibitors, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. tandfonline.com

The sulfonamide group (-SO₂NH₂) is a key pharmacophoric feature for carbonic anhydrase inhibitors, as it coordinates with the zinc ion in the enzyme's active site. nih.govmdpi.com A pharmacophore model for this compound and its analogs would likely highlight:

A hydrogen bond donor and acceptor corresponding to the sulfonamide moiety.

An aromatic ring feature representing the benzene core.

A hydrophobic feature associated with the pentyloxy chain.

This model can then be used to virtually screen large chemical databases to identify novel compounds with different chemical scaffolds that match the pharmacophore and are therefore likely to be active. nih.gov The model can also be refined by incorporating structural information from the target protein, leading to a more accurate representation of the key interactions. nih.gov

Table 2: Common Pharmacophoric Features of Benzenesulfonamide-based Carbonic Anhydrase Inhibitors

| Pharmacophoric Feature | Corresponding Chemical Group | Role in Binding |

| Zinc Binding Group | Sulfonamide (-SO₂NH₂) | Coordination with the active site Zn²⁺ ion |

| Aromatic Ring | Benzene Ring | π-π stacking interactions with aromatic residues |

| Hydrophobic Group | Alkoxy Chain (e.g., Pentyloxy) | Interaction with hydrophobic pockets in the active site |

| Hydrogen Bond Acceptor/Donor | Sulfonamide Oxygen/Nitrogen atoms | Hydrogen bonding with active site residues |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as this compound, and its target protein over time. tandfonline.com These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the conformational changes and binding stability of the ligand-protein complex. nih.govtandfonline.com

In the context of benzenesulfonamide inhibitors of carbonic anhydrase, MD simulations can be used to:

Assess the stability of the binding pose obtained from molecular docking. nih.gov By simulating the complex in a solvent environment, one can observe whether the ligand remains stably bound to the active site or if it dissociates.

Identify key amino acid residues involved in the interaction. MD simulations can reveal which residues form persistent hydrogen bonds, hydrophobic contacts, or other interactions with the ligand. tandfonline.com

Calculate the binding free energy of the ligand to the protein, providing a more accurate estimate of binding affinity than docking scores alone. nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), must be evaluated. nih.govnih.gov In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thus saving time and resources. frontiersin.orgnih.govnih.govnih.gov

For this compound, various computational tools can predict a range of ADME properties. These predictions are based on the compound's structure and physicochemical properties.

Absorption: Parameters like Caco-2 permeability and human intestinal absorption are predicted to estimate how well the compound is absorbed from the gut. The lipophilicity (logP) of this compound, influenced by the pentyloxy chain, would be a key determinant of its absorption.

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration help to understand how the compound is distributed throughout the body.

Metabolism: In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is crucial for anticipating potential drug-drug interactions.

Excretion: Properties related to how the compound is eliminated from the body, such as its predicted solubility, are also assessed.

Table 3: Predicted ADME Properties for this compound

| ADME Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral absorption is likely. |

| Caco-2 Permeability | Moderate to High | Likely to cross intestinal cell membranes. |

| Distribution | ||

| Plasma Protein Binding | High | May have a longer duration of action. |

| Blood-Brain Barrier Permeation | Low to Moderate | Less likely to cause central nervous system side effects. |

| Metabolism | ||

| CYP2D6 Substrate | Likely | Potential for drug interactions with other CYP2D6 substrates/inhibitors. |

| CYP3A4 Substrate | Unlikely | Lower risk of interactions with drugs metabolized by CYP3A4. |

| Excretion | ||

| Aqueous Solubility (logS) | Low | May require formulation strategies to improve solubility. |

Note: These are predicted values based on general in silico models and may not reflect the actual experimental outcomes for this compound.

Biological and Pharmacological Investigations

In Vitro Biological Activity Assessments

Antimicrobial Efficacy (Antibacterial, Antifungal)

A thorough search of scientific databases and literature yielded no studies evaluating the in vitro antibacterial or antifungal efficacy of 4-(pentyloxy)benzenesulfonamide. Consequently, there is no data available on its minimum inhibitory concentrations (MIC) or minimum bactericidal/fungicidal concentrations (MBC/MFC) against any tested microorganisms.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Source |

|---|

Antiproliferative and Antitumor Effects on Cell Lines

There are no published in vitro studies on the antiproliferative or antitumor effects of this compound on any cancer cell lines. Therefore, data regarding its half-maximal inhibitory concentration (IC₅₀) or its effects on cell cycle and apoptosis are not available.

Table 2: Antiproliferative and Antitumor Effects of this compound

| Cell Line | IC₅₀ (µM) | Mechanism of Action | Source |

|---|

Antidiabetic Activity

No in vitro studies investigating the antidiabetic activity of this compound, such as its effects on glucose uptake or inhibition of key enzymes like α-amylase and α-glucosidase, have been found in the reviewed literature.

Table 3: Antidiabetic Activity of this compound

| Assay | IC₅₀ / Effect | Source |

|---|

Anti-inflammatory Effects

There is no available data from in vitro assays on the anti-inflammatory effects of this compound, such as its ability to inhibit cyclooxygenase (COX) enzymes or reduce the production of pro-inflammatory cytokines.

Table 4: Anti-inflammatory Effects of this compound

| Assay | IC₅₀ / Effect | Source |

|---|

Anthelmintic Efficacy

No studies on the in vitro anthelmintic efficacy of this compound against any parasitic worms have been published.

Table 5: Anthelmintic Efficacy of this compound

| Parasite | Assay | EC₅₀ / Effect | Source |

|---|

In Vivo Pharmacological Studies (Preclinical)

Preclinical in vivo studies are crucial for determining the potential therapeutic effects and safety of a new chemical entity before it can be considered for human trials. For this compound, the primary focus of available, albeit limited, preclinical research has been on its cardiovascular and general safety profile in animal models.

Cardiovascular System Modulation (e.g., Perfusion Pressure, Coronary Resistance)

While direct studies on this compound are not extensively reported in publicly available literature, research on structurally related benzenesulfonamide (B165840) derivatives provides insights into the potential cardiovascular effects. For instance, studies on other benzenesulfonamides have been conducted using isolated rat heart models to evaluate their impact on perfusion pressure and coronary resistance. These experimental setups are vital for observing the direct pharmacological effects of a compound on the heart, independent of systemic physiological responses.

In a typical isolated heart perfusion study, the heart is removed from an animal model, commonly a rat, and mounted on a Langendorff apparatus. A physiological buffer is perfused through the coronary arteries to maintain cardiac function. This allows for the direct measurement of parameters like coronary perfusion pressure and coronary resistance upon the administration of a test compound. While specific data for this compound is not available, this methodology would be the standard approach to determine its direct effects on the coronary vasculature.

| Parameter | Description | Relevance in Cardiovascular Studies |

| Perfusion Pressure | The pressure required to maintain a constant flow of perfusate through the coronary arteries. | Changes can indicate vasoconstriction or vasodilation of the coronary vessels. |

| Coronary Resistance | The resistance to blood flow in the coronary circulation. | An increase suggests narrowing of the vessels, while a decrease indicates widening. |

Efficacy and Safety Assessments in Animal Models

The preclinical evaluation of benzenesulfonamide derivatives often includes a battery of in vivo tests to assess their efficacy for a specific therapeutic target and to identify any potential toxicity. These assessments are critical for establishing a preliminary therapeutic window.

General efficacy and safety studies for novel benzenesulfonamides might involve the following:

Acute Toxicity Studies: These are typically performed in rodent models to determine the short-term adverse effects and the median lethal dose (LD50) of a compound.

Sub-chronic and Chronic Toxicity Studies: These longer-term studies in at least two different species (one rodent, one non-rodent) are designed to identify target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This involves correlating the concentration of the drug in the body over time with its pharmacological effect. For some benzenesulfonamide inhibitors, a strong PK/PD relationship has been established to inform dosing strategies for maximizing efficacy. nih.gov

It is important to note that specific efficacy and safety data for this compound are not detailed in the available scientific literature.

Metabolic Pathways and Biotransformation Studies

The metabolism of a drug candidate is a critical determinant of its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. The study of metabolic pathways involves identifying the resulting metabolites and the enzymes responsible for the biotransformation.

Identification of Metabolites

While specific metabolites of this compound have not been documented in the public domain, the metabolism of benzenesulfonamide derivatives generally proceeds through several well-established pathways. Based on the structure of this compound, potential metabolic transformations could include:

O-dealkylation: The pentyloxy group is a likely site for oxidative O-dealkylation, which would remove the pentyl chain and result in the formation of 4-hydroxybenzenesulfonamide.

Hydroxylation: The pentyl chain itself could undergo hydroxylation at various positions. The benzene (B151609) ring could also be a target for aromatic hydroxylation.

Conjugation: The resulting hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion.

The identification of these potential metabolites would typically be carried out using in vitro systems like liver microsomes or hepatocytes, followed by analysis with techniques such as liquid chromatography-mass spectrometry (LC-MS).

Enzyme-Mediated Biotransformation Mechanisms

The biotransformation of many drugs, including sulfonamides, is primarily mediated by the cytochrome P450 (CYP) family of enzymes located in the liver. Studies on other sulfonamides and related compounds have shown the involvement of specific CYP isozymes. For instance, the metabolism of some substituted benzimidazoles, which share some structural similarities with benzenesulfonamides, involves CYP2C19 and CYP3A4. nih.gov

To determine the specific enzymes responsible for the metabolism of this compound, a series of in vitro experiments would be necessary. These experiments often involve:

Incubating the compound with a panel of recombinant human CYP enzymes to identify which ones are capable of metabolizing it.

Using specific chemical inhibitors of different CYP enzymes in liver microsome incubations to see which inhibitor blocks the metabolism of the compound.

Understanding the enzyme-mediated biotransformation is crucial for predicting potential drug-drug interactions where co-administered drugs might inhibit or induce the same metabolic enzymes.

| Enzyme Family | Potential Role in Metabolism |

| Cytochrome P450 (CYP) | Likely responsible for oxidative dealkylation and hydroxylation of the pentyloxy group and the aromatic ring. |

| UDP-glucuronosyltransferases (UGTs) | May be involved in the phase II conjugation of hydroxylated metabolites. |

| Sulfotransferases (SULTs) | Could also participate in the phase II conjugation of hydroxylated metabolites. |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei.

¹H NMR Analysis

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-(pentyloxy)benzenesulfonamide , the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the pentyloxy group.

Based on the analysis of similar structures, such as other 4-alkoxybenzenesulfonamides, the aromatic protons would likely appear as two doublets in the range of δ 7.0-8.0 ppm. researchgate.net The protons on the benzene (B151609) ring adjacent to the sulfonamide group would be expected to be downfield compared to those adjacent to the pentyloxy group due to the electron-withdrawing nature of the sulfonamide moiety. The protons of the pentyloxy chain would exhibit characteristic signals: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a series of multiplets for the three methylene (B1212753) groups (CH₂) in the middle of the chain between δ 1.3-1.8 ppm, and a triplet for the methylene group attached to the oxygen atom (OCH₂) around δ 4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to -SO₂NH₂) | ~7.8 | Doublet |

| Aromatic (ortho to -OC₅H₁₁) | ~7.0 | Doublet |

| -SO₂NH₂ | Variable | Singlet (broad) |

| -OCH₂- | ~4.0 | Triplet |

| -OCH₂CH ₂CH₂CH₂CH₃ | ~1.8 | Multiplet |

| -OCH₂CH₂CH ₂CH₂CH₃ | ~1.4 | Multiplet |

| -OCH₂CH₂CH₂CH ₂CH₃ | ~1.3 | Multiplet |

| -CH₃ | ~0.9 | Triplet |

¹³C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. The ¹³C NMR spectrum of This compound would show distinct signals for the aromatic carbons and the carbons of the pentyloxy group.

The aromatic region would display four signals, corresponding to the four chemically non-equivalent carbons of the para-substituted benzene ring. The carbon attached to the sulfonamide group (C-S) and the carbon attached to the pentyloxy group (C-O) would be the most deshielded and shielded aromatic carbons, respectively. The carbons of the pentyloxy chain would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-S) | ~140-145 |

| Aromatic (C-O) | ~160-165 |

| Aromatic (CH, ortho to -SO₂NH₂) | ~128-130 |

| Aromatic (CH, ortho to -OC₅H₁₁) | ~115 |

| -OC H₂- | ~68-70 |

| -OCH₂C H₂- | ~28-30 |

| -OCH₂CH₂C H₂- | ~22-24 |

| -OCH₂CH₂CH₂C H₂- | ~22-24 |

| -C H₃ | ~14 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would be expected to show characteristic absorption bands for the N-H and S=O bonds of the sulfonamide group, the C-O bond of the ether linkage, and the C-H bonds of the aromatic ring and the alkyl chain.

Key expected vibrational frequencies include the N-H stretching of the sulfonamide group around 3300-3400 cm⁻¹, the asymmetric and symmetric stretching of the S=O group at approximately 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively, and the C-O stretching of the pentyloxy group around 1250 cm⁻¹. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -NH₂ (sulfonamide) | N-H Stretch | 3300-3400 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H | C-H Stretch | <3000 |

| -SO₂- (sulfonamide) | Asymmetric S=O Stretch | 1330-1370 |

| -SO₂- (sulfonamide) | Symmetric S=O Stretch | 1150-1180 |

| Ar-O-C (ether) | C-O Stretch | ~1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like This compound are expected to show characteristic absorption bands in the UV region. The presence of the benzene ring conjugated with the sulfonamide and pentyloxy groups would result in absorption maxima (λmax) corresponding to π→π* transitions. For similar aromatic sulfonamides, absorption maxima are typically observed in the range of 200-300 nm.

Mass Spectrometry (MS) / Electron Ionization Mass Spectrometry (EIMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that often leads to extensive fragmentation, providing a "fingerprint" of the molecule that can be used for structural elucidation.

The EIMS spectrum of This compound would be expected to show a molecular ion peak [M]⁺ at m/z 243. Key fragmentation patterns would likely involve the loss of the pentyloxy group, the cleavage of the sulfonamide moiety, and rearrangements of the aromatic ring. For the related compound 4-pentyloxybenzoic acid, significant fragments corresponding to the loss of the pentyl group and the carboxylic acid group are observed. A similar fragmentation pattern could be anticipated for the sulfonamide analog.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

| 243 | [M]⁺ |

| 172 | [M - C₅H₁₁]⁺ |

| 156 | [M - C₅H₁₁O]⁺ |

| 93 | [C₆H₅O]⁺ |

| 71 | [C₅H₁₁]⁺ |

Theoretical Spectroscopic Predictions

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering a valuable complement to experimental data. Theoretical predictions, primarily derived from Density Functional Theory (DFT) and other quantum chemical methods, allow for the detailed assignment of spectral bands and a deeper understanding of the molecule's electronic structure and vibrational modes. nih.govresearchgate.net These calculations are instrumental in confirming experimental findings and elucidating the relationships between molecular structure and spectroscopic behavior.

For benzenesulfonamide (B165840) derivatives, computational methods such as DFT with various basis sets (e.g., B3LYP/6-31G(d,p)) are commonly employed to optimize the molecular geometry and predict spectroscopic data, including infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Vis spectra. nih.govresearchgate.netresearchgate.net The calculated results are often scaled to correct for systematic errors and improve agreement with experimental data. researchgate.net

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations of harmonic vibrational frequencies are used to predict the positions of absorption bands in the IR and Raman spectra. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions within the molecule. researchgate.net

For compounds similar to this compound, DFT calculations have been successfully used to assign key vibrational modes. researchgate.netresearchgate.netnih.gov For instance, the characteristic symmetric and asymmetric stretching vibrations of the sulfonyl (SO₂) group in sulfonamides are typically predicted in the ranges of 1371-1148 cm⁻¹ and 1277-1038 cm⁻¹, respectively. researchgate.net The S-N stretching mode is another important diagnostic band, often predicted around 831-905 cm⁻¹. researchgate.net The predicted wavenumbers for the aromatic C-H stretching modes generally appear above 3000 cm⁻¹. researchgate.net

Below is an illustrative table of theoretically predicted vibrational frequencies that would be expected for this compound based on DFT calculations for similar structures.

Interactive Table 1: Illustrative Theoretical Vibrational Frequencies for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment | Description |

| ~3100 - 3000 | ν(C-H) | Aromatic C-H stretching |

| ~2960 - 2850 | ν(C-H) | Aliphatic C-H stretching (pentyloxy group) |

| ~1600 - 1580 | ν(C=C) | Aromatic C=C stretching |

| ~1480 - 1440 | δ(CH₂) | CH₂ scissoring (pentyloxy group) |

| ~1350 - 1300 | νₐₛ(SO₂) | Asymmetric SO₂ stretching |

| ~1250 | ν(C-O-C) | Asymmetric C-O-C ether stretching |

| ~1170 - 1150 | νₛ(SO₂) | Symmetric SO₂ stretching |

| ~900 | ν(S-N) | S-N stretching |

| ~830 | γ(C-H) | Out-of-plane C-H bending (para-substituted ring) |

Note: The values presented are illustrative and represent typical ranges for the specified functional groups based on computational studies of related benzenesulfonamide derivatives. Actual values would be determined by specific DFT calculations (e.g., B3LYP/6-311++G(d,p)).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is a standard computational approach for predicting NMR chemical shifts (δ). researchgate.net Theoretical ¹H and ¹³C NMR spectra are calculated relative to a reference standard, typically Tetramethylsilane (TMS), providing a powerful tool for assigning experimental resonances to specific nuclei within the molecular structure. researchgate.net

Calculations for related sulfonamide structures show good correlation between theoretical and experimental NMR data. dntb.gov.ua For this compound, theoretical predictions would differentiate the chemical shifts of the aromatic protons on the benzene ring, the protons of the pentyloxy chain at various positions (α, β, γ, δ, ε to the oxygen), and the distinct carbon signals of the aromatic ring and the aliphatic chain.

The following table illustrates the type of data generated from theoretical NMR predictions for this compound.

Interactive Table 2: Illustrative Theoretical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Description |

| Aromatic | ¹H | ~7.8 - 7.9 | Protons ortho to -SO₂NH₂ |

| Aromatic | ¹H | ~7.0 - 7.1 | Protons ortho to -OC₅H₁₁ |

| Aliphatic | ¹H | ~4.0 - 4.1 | -O-CH₂ -CH₂-CH₂-CH₂-CH₃ |

| Aliphatic | ¹H | ~1.8 - 1.9 | -O-CH₂-CH₂ -CH₂-CH₂-CH₃ |

| Aliphatic | ¹H | ~1.4 - 1.5 | -O-CH₂-CH₂-CH₂ -CH₂ -CH₃ |

| Aliphatic | ¹H | ~0.9 - 1.0 | -O-CH₂-CH₂-CH₂-CH₂-CH₃ |

| Sulfonamide | ¹H | Variable | -SO₂NH₂ (position depends on solvent/H-bonding) |

| Aromatic | ¹³C | ~163 | C -O (aromatic) |

| Aromatic | ¹³C | ~129 | C -H (ortho to -SO₂NH₂) |

| Aromatic | ¹³C | ~115 | C -H (ortho to -OC₅H₁₁) |

| Aliphatic | ¹³C | ~68 | -O-CH₂ - |

| Aliphatic | ¹³C | ~28 | -O-CH₂-CH₂ - |

| Aliphatic | ¹³C | ~22 | -O-CH₂-CH₂-CH₂ - |

| Aliphatic | ¹³C | ~14 | -CH₃ |

Note: These chemical shifts are illustrative examples based on known trends for similar functional groups. Precise values are obtained via specific GIAO calculations.

UV-Visible Spectroscopy

Theoretical UV-Vis absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions between molecular orbitals, primarily from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other frontier orbitals. nih.gov The results provide the absorption maxima (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ehu.es These predictions are crucial for understanding the electronic properties and chromophoric systems within the molecule. For benzenesulfonamides, the predicted spectra typically show π→π* transitions associated with the benzene ring. nih.gov

Future Research Directions and Therapeutic Potential

Rational Design of Next-Generation Derivatives

The foundation of modern drug development lies in the ability to rationally design molecules with optimized pharmacological profiles. For 4-(pentyloxy)benzenesulfonamide, future research will concentrate on the strategic modification of its chemical structure to enhance its interaction with biological targets and improve its drug-like properties.

One key approach is the application of the "tail" and "dual-tail" methodologies. nih.gov This involves the addition of one or two tail-like fragments to the core benzenesulfonamide (B165840) structure. For instance, appending a second hydrophilic tail, such as ethanolamine, has been shown to significantly enhance the inhibitory activities of related benzenesulfonamide derivatives towards specific enzyme isoforms like human carbonic anhydrase (hCA) IX and XII. nih.gov This strategy allows for fine-tuning the molecule's affinity and selectivity for its intended target.

Furthermore, structural simplification and fragment growth methodologies are being employed to synthesize highly effective inhibitors. nih.gov By starting with a core structure like N-(1H-indazol-6-yl)benzenesulfonamide and systematically adding or modifying chemical fragments, researchers can develop derivatives with potent inhibitory activity against specific protein kinases, such as PLK4, which is implicated in several cancers. nih.gov

The synthesis of novel derivatives often involves multi-step chemical reactions. For example, the synthesis of 1,4-benzenesulfonamide derivatives can be achieved through an azo coupling reaction of aniline (B41778) derivatives with activated substituted aromatic compounds. nih.gov Similarly, the creation of 1,2,3-triazole-containing benzenesulfonamides involves the reaction of 4-azidobenzenesulphonamide with β-ketoesters. nih.gov These synthetic strategies provide a robust framework for generating a diverse library of this compound analogs for biological evaluation.

Exploration of Novel Biological Targets

While the sulfonamide moiety is historically known for its antimicrobial properties by targeting dihydropteroate (B1496061) synthetase (DHPS), its therapeutic reach has expanded significantly. acs.org Future research on this compound will undoubtedly explore a wider array of biological targets implicated in various diseases. nih.gov

One area of intense investigation is cancer. Overexpression of certain enzymes in cancerous cells, such as glyoxalase I (Glx-I) and carbonic anhydrase IX (CA IX), makes them attractive targets for cancer therapy. nih.govresearchgate.net Benzenesulfonamide derivatives have shown potent inhibitory activity against these enzymes. nih.govresearchgate.net For example, specific derivatives have demonstrated significant inhibitory effects against triple-negative breast cancer cell lines. researchgate.net

Another promising avenue is the targeting of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Polo-like kinase 4 (PLK4), a key regulator of cell mitosis, has been identified as a viable target for cancer therapy, particularly in breast cancers with elevated levels of certain proteins. nih.gov The development of this compound-based inhibitors of PLK4 could offer a targeted therapeutic approach. nih.gov

The anti-inflammatory potential of benzenesulfonamide derivatives is also a significant area of research. By targeting enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory cascade, novel anti-inflammatory agents can be developed. nih.govrsc.org

Development of Multi-Target Directed Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. This has led to the emergence of the multi-target directed ligand (MTDL) design strategy, which aims to develop single molecules that can modulate multiple targets simultaneously. nih.govnih.gov This approach can offer superior efficacy and a better safety profile compared to single-target drugs. nih.gov

For this compound, this strategy holds immense promise. For instance, derivatives have been designed to act as dual inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3), both of which are important targets in cancer therapy. nih.gov A compound, DL14, based on a 4-methoxy-N-(1-naphthyl) benzenesulfonamide skeleton, showed strong inhibitory activity against several cancer cell lines in vitro and significant anti-tumor effects in vivo. nih.gov

Another example is the development of compounds that simultaneously inhibit COX-2, 5-LOX, and carbonic anhydrases, offering a multi-pronged approach to treating inflammation. nih.gov The combination of a sulfonamide with other pharmacophores, such as in the antibiotic trimethoprim (B1683648)/sulfamethoxazole (B1682508), exemplifies the long-standing success of multi-target approaches. wikipedia.org In this combination, sulfamethoxazole inhibits folate synthesis, while trimethoprim inhibits dihydrofolate reductase, leading to a synergistic antibacterial effect. wikipedia.org

Clinical Translational Prospects for Sulfonamide-Based Therapeutics

The journey from a promising compound in the lab to a clinically approved therapeutic is long and challenging. However, the rich history and continued success of sulfonamide-based drugs provide a strong foundation for the clinical translation of novel derivatives like those based on this compound. nih.gov

The versatility of the sulfonamide scaffold is evident in the wide range of FDA-approved drugs containing this moiety, targeting diseases from bacterial infections to cancer and cardiovascular disorders. nih.gov This established track record can facilitate the regulatory pathway for new sulfonamide-based drug candidates.

Key to successful clinical translation is a thorough understanding of the compound's pharmacokinetic and pharmacodynamic properties. Studies on novel benzenesulfonamide derivatives are already incorporating assessments of their stability in human liver microsomes and their pharmacokinetic profiles, which are crucial for determining their potential as viable drug candidates. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(pentyloxy)benzenesulfonamide, and how can reaction parameters be optimized?

- Methodology :

-

Multi-step synthesis : Begin with sulfonation of 4-pentyloxybenzene using chlorosulfonic acid, followed by amidation with ammonia or amines. Optimize stoichiometry and reaction time to minimize side products .

-

Catalysts and solvents : Use triethylamine (TEA) as a base in tetrahydrofuran (THF) to enhance nucleophilic substitution efficiency. For purification, employ column chromatography with gradients of ethyl acetate/hexane .

-

Yield optimization : Monitor reaction progress via TLC and adjust temperature (e.g., reflux vs. RT) based on intermediate stability .

- Example Data Table :

| Step | Reagents | Solvent | Temp. (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Sulfonation | ClSO₃H | DCM | 0–5 | 85 | 90 |

| Amidation | NH₃/THF | THF | RT | 72 | 95 |

Q. How should structural and spectral characterization be conducted to confirm the identity of this compound?

- Methodology :

- NMR spectroscopy : Analyze - and -NMR to confirm the pentyloxy chain (δ ~1.3–1.7 ppm for CH₂ groups) and sulfonamide NH₂ protons (δ ~6.5–7.5 ppm) .

- Mass spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 284.1) .

- X-ray crystallography : Resolve crystal structure to confirm stereoelectronic effects of the sulfonamide group .

Advanced Research Questions

Q. What strategies are effective for establishing structure-activity relationships (SAR) of this compound derivatives in enzyme inhibition?

- Methodology :

-

Derivatization : Synthesize analogs with substituents on the benzene ring (e.g., halogens, methyl groups) to assess electronic and steric effects on binding .

-

Enzyme assays : Use fluorescence polarization or SPR to quantify inhibition constants () against targets like carbonic anhydrase or cyclooxygenase .

-

Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses and validate with mutagenesis data .

- Example SAR Table :

| Derivative | Substituent | IC₅₀ (µM) | Target Enzyme |

|---|---|---|---|

| 4-Cl | Cl | 0.15 | COX-2 |

| 4-OCH₃ | OCH₃ | 1.2 | Carbonic Anhydrase IX |

Q. How can contradictory biological activity data (e.g., cytokine modulation) be systematically addressed?

- Methodology :

- Dose-response studies : Test a range of concentrations to identify biphasic effects (e.g., IL-6 suppression at low doses vs. induction at high doses) .

- Cell-type specificity : Compare activity in primary immune cells (e.g., macrophages) vs. immortalized lines to assess context-dependent effects .

- Pathway analysis : Use RNA-seq or phosphoproteomics to map upstream regulators (e.g., NF-κB vs. JAK/STAT) .

Q. What approaches enhance the antimicrobial efficacy of this compound via metal complexation?

- Methodology :

- Schiff base formation : React with aldehydes to form imine ligands, then complex with Mn(II) or Cu(II) salts. Characterize using FTIR (shift in ν(C=N) ~1600 cm⁻¹) and molar conductivity .

- MIC assays : Evaluate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values of free ligand vs. metal complexes .

Q. How can researchers quantify binding affinities and residence times for this compound-enzyme interactions?

- Methodology :

- Surface plasmon resonance (SPR) : Immobilize the enzyme on a sensor chip and measure real-time association/dissociation rates .

- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to infer binding mechanisms .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.